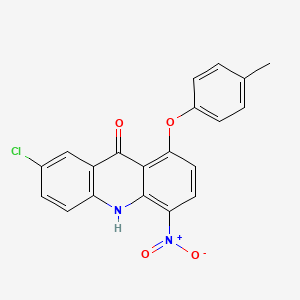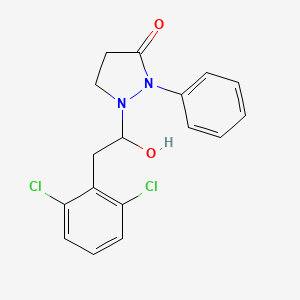
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 2,6-dichlorophenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidinone ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolidinone ring can be reduced to form pyrazolidine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-(2,6-Dichlorophenyl)-1-oxoethyl)-2-phenylpyrazolidin-3-one.
Reduction: Formation of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
2,6-Dichlorophenylbiguanide: A compound with a 2,6-dichlorophenyl group but different functional groups.
Uniqueness
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group and pyrazolidinone ring differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propiedades
Número CAS |
60260-70-0 |
|---|---|
Fórmula molecular |
C17H16Cl2N2O2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
1-[2-(2,6-dichlorophenyl)-1-hydroxyethyl]-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(19)13(14)11-17(23)20-10-9-16(22)21(20)12-5-2-1-3-6-12/h1-8,17,23H,9-11H2 |
Clave InChI |
BHQODHNLCPDWKK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N(C1=O)C2=CC=CC=C2)C(CC3=C(C=CC=C3Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




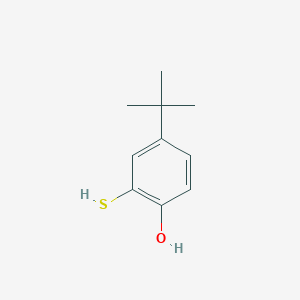
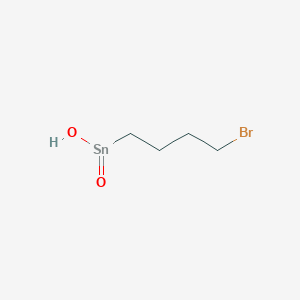
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
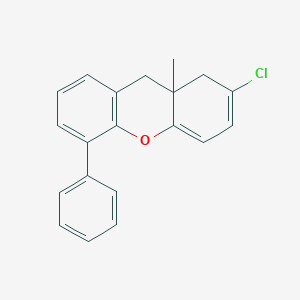

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

